molecular formula C26H21NO4 B15041428 methyl 4-[(3E)-3-(4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate

methyl 4-[(3E)-3-(4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B15041428
M. Wt: 411.4 g/mol
InChI Key: CPFANDJJUVHHMI-LTGZKZEYSA-N
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Description

Methyl 4-[(3E)-3-(4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound with a unique structure that includes a pyrrole ring, a benzylidene group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3E)-3-(4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate typically involves the condensation of 4-methoxybenzaldehyde with a suitable pyrrole derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3E)-3-(4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce benzyl derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Methyl 4-[(3E)-3-(4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(3E)-3-(4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(3E)-3-(4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-imidazol-1-yl]benzoate
  • Methyl 4-[(3E)-3-(4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-thiazol-1-yl]benzoate

Uniqueness

Methyl 4-[(3E)-3-(4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C26H21NO4

Molecular Weight

411.4 g/mol

IUPAC Name

methyl 4-[(3E)-3-[(4-methoxyphenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoate

InChI

InChI=1S/C26H21NO4/c1-30-23-14-8-18(9-15-23)16-21-17-24(19-6-4-3-5-7-19)27(25(21)28)22-12-10-20(11-13-22)26(29)31-2/h3-17H,1-2H3/b21-16+

InChI Key

CPFANDJJUVHHMI-LTGZKZEYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C=C(N(C2=O)C3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C=C2C=C(N(C2=O)C3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4

Origin of Product

United States

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